tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as copper triflate and solvents like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated flash chromatography for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but lacks the carboxylate group.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrazole ring.
Uniqueness: tert-Butyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and carboxylate groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-5-12(4)11-7(6)10/h5H,1-4H3,(H2,10,11) |
InChI Key |
NSCLFDRZPCFDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
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